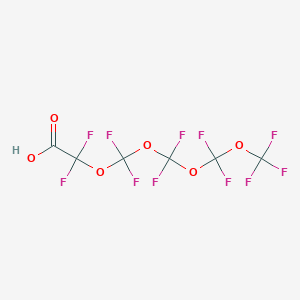
4-amino-3-(aminomethyl)benzoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is an antifibrinolytic agent, meaning it helps prevent the breakdown of fibrin, a protein involved in blood clotting . This compound is used in various medical and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 4-amino-3-(aminomethyl)benzoic acid typically involves the following steps :
Preparation of 4-carboxylbenzaldehyde or its alkyl ester (methyl 4-formyl benzoate): This is the starting material for the synthesis.
Oximation: The 4-carboxylbenzaldehyde or its alkyl ester is reacted with hydroxyamine to form an oxime.
Reduction: The oxime is then reduced using hydrogen in a sodium hydroxide aqueous solution to yield this compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves catalytic reduction using a Raney nickel catalyst in the presence of ammonia. This method is preferred due to its high yield and low cost .
化学反応の分析
Types of Reactions
4-amino-3-(aminomethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a catalyst such as Raney nickel.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield amines .
科学的研究の応用
4-amino-3-(aminomethyl)benzoic acid has a wide range of applications in scientific research, including :
Chemistry: It is used in the synthesis of various organic compounds, including cobalt carboxy phosphonates and cyclopeptides.
Biology: It acts as a receptor for various cations and anions, making it useful in biological studies.
Medicine: It is used as an antifibrinolytic agent to prevent excessive bleeding during surgeries and other medical procedures.
Industry: It is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 4-amino-3-(aminomethyl)benzoic acid involves its ability to inhibit the breakdown of fibrin, thereby promoting blood clotting . It achieves this by binding to and inhibiting plasminogen activators, which are enzymes responsible for the conversion of plasminogen to plasmin, the enzyme that breaks down fibrin .
類似化合物との比較
Similar Compounds
4-aminobenzoic acid: This compound is similar in structure but lacks the aminomethyl group.
4-(aminomethyl)benzoic acid: This compound is identical to 4-amino-3-(aminomethyl)benzoic acid but is often referred to by different names such as p-aminomethylbenzoic acid.
Uniqueness
The presence of both an amino group and an aminomethyl group in this compound makes it unique compared to other similar compounds. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its effectiveness as an antifibrinolytic agent .
特性
分子式 |
C8H10N2O2 |
|---|---|
分子量 |
166.18 g/mol |
IUPAC名 |
4-amino-3-(aminomethyl)benzoic acid |
InChI |
InChI=1S/C8H10N2O2/c9-4-6-3-5(8(11)12)1-2-7(6)10/h1-3H,4,9-10H2,(H,11,12) |
InChIキー |
ULWVTFNWRFAVAZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(=O)O)CN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 3-[[1-methyl-2-[[4-[(Z)-N'-(3-methylpentoxycarbonyl)carbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13425437.png)








![(Z)-2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13425476.png)
![3-Azabicyclo[3.2.1]octane-3-carboxamide](/img/structure/B13425482.png)

![(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxy-N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]hept-6-enamide](/img/structure/B13425500.png)

